molecular formula C9H23NO2Si B8474499 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine

4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine

Cat. No.: B8474499
M. Wt: 205.37 g/mol
InChI Key: KAQVOKWBCLGYFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine typically involves the reaction of 4-amino-3,3-dimethylbutylamine with methyldimethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine involves its reactivity with various functional groups. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the methyldimethoxysilane moiety can undergo hydrolysis to form silanols. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis. The presence of both amino and methyldimethoxysilane groups allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C9H23NO2Si

Molecular Weight

205.37 g/mol

IUPAC Name

4-[dimethoxy(methyl)silyl]-2,2-dimethylbutan-1-amine

InChI

InChI=1S/C9H23NO2Si/c1-9(2,8-10)6-7-13(5,11-3)12-4/h6-8,10H2,1-5H3

InChI Key

KAQVOKWBCLGYFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC[Si](C)(OC)OC)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1-liter, high-pressure, stirred autoclave was added a mixture of 3-cyano-3-methylbutylmethyldimethoxysilane (631 grams, 3.13 moles) containing 12.0 grams of dissolved ammonia and 8.5 grams of nickel (5%) on kieselguhr. The autoclave was sealed, pressurized to 800 psi with hydrogen and heated for 10 hours. The contents were cooled and the product was collected, filtered, and distilled. The yield was 615.9 grams (95.9% yield after distillation) of 4-amino-3,3-dimethylbutylmethyldimethoxysilane, as characterized by 1H and 13C NMR spectroscopy.
Name
3-cyano-3-methylbutylmethyldimethoxysilane
Quantity
631 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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